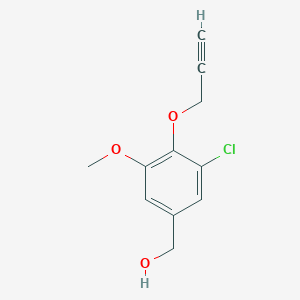
(S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethoxypiperidine-1-carboxylate with a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- (S)-1-Boc-3-hydroxypiperidine
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-ethoxypiperidine-1-carboxylate is unique due to its specific structural configuration and the presence of the ethoxy group. This makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and organic compounds, where the precise arrangement of atoms is crucial for the desired biological activity.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10-7-6-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
WLOOSHLBMGEMMC-JTQLQIEISA-N |
SMILES isomérique |
CCO[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC1CCCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



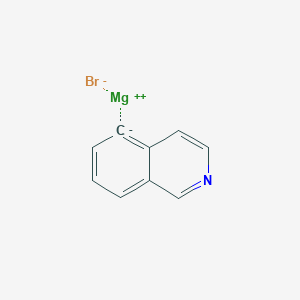
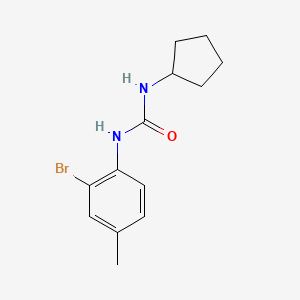
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
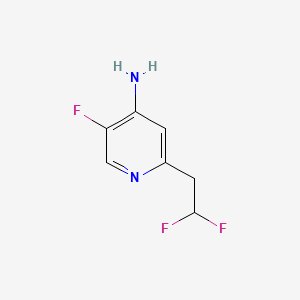
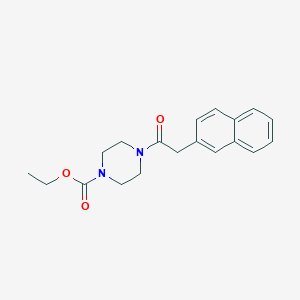
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
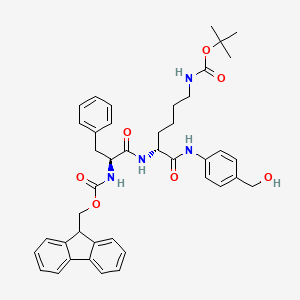
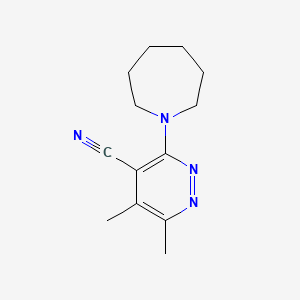
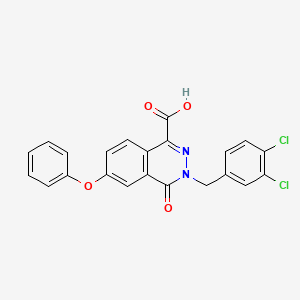
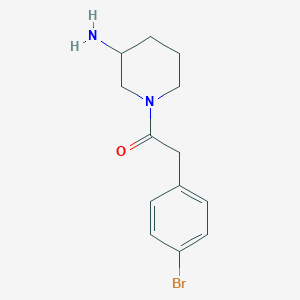
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
